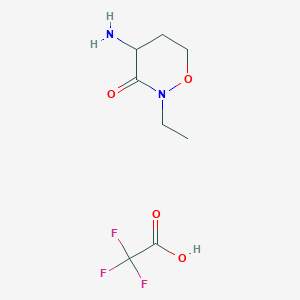

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid (AOA-TFA) is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is commonly found in proteins. AOA-TFA has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Halo-Substituted Pyrazolotriazines Synthesis : Ivanov et al. (2017) described the use of trifluoroacetic acid in synthesizing halo-substituted pyrazolotriazines, highlighting its role in acylating amino groups to produce monoacylation products (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Antifungal Fluorine-Substituted Thiazolidinone Synthesis : Research by Taib (2018) utilized ethyl trifluoroacetate in the synthesis of fluorine-substituted thiazolidinones with antifungal properties (Taib, 2018).

Preparation of Trifluoromethylated Oxazinones : Decock-Plancquaert et al. (2010) used ethyl trifluoroacetate in creating new 4-trifluoromethyl-1,3-oxazin-6-ones, highlighting its utility in fluorine chemistry (Decock-Plancquaert et al., 2010).

Synthesis of Cyclic β2,3-Amino Acids : Sleebs, Nguyen, & Hughes (2013) explored the use of 1,3-oxazinan-6-one for synthesizing cyclic β2,3-amino acids, demonstrating its versatility in producing β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).

High-Pressure-Assisted Synthesis : Ibrahim & Behbehani (2021) employed trifluoroacetic acid in a high-pressure-assisted protocol for synthesizing novel pyridotriazine and pyridotriazinoindole derivatives (Ibrahim & Behbehani, 2021).

Reactions with Thiols and Aminothiols : Karimova et al. (2003) described the addition of thiols to ethyl trifluoroacetate derivatives, showcasing its reactivity with aliphatic and aromatic thiols (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).

Nucleophilic Substitution Reactions : Kozhevnikov, Kovalev, Rusinov, & Chupakhin (2001) utilized trifluoroacetic acid in reactions of nucleophilic substitution of hydrogen with S-nucleophiles (Kozhevnikov, Kovalev, Rusinov, & Chupakhin, 2001).

Fluorescent Reagent for Amino Acid Analysis : Brückner & Wachsmann (2003) synthesized a fluorescent reagent using trifluoroacetic acid for derivatization of α-amino acids (Brückner & Wachsmann, 2003).

Chemical Synthesis and Modification

Multiply Substituted Oxazinanones Synthesis : Shustov, Chandler, & Wolfe (2005) explored the stereoselective synthesis of multiply substituted oxazinanones, indicating its potential in β-lactam surrogate synthesis (Shustov, Chandler, & Wolfe, 2005).

Building Block for Chirons in Amino Acid Series : Michaut, Metz, Paris, & Plaquevent (2007) studied ethyl trifluoroacetate as a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series (Michaut, Metz, Paris, & Plaquevent, 2007).

Enzymatic Resolution of Amino Acid Esters : Zhao & Malhotra (2002) used an ionic liquid containing trifluoroacetate for enzymatic resolution of N-acetyl amino acid esters (Zhao & Malhotra, 2002).

One-Pot Domino Reaction Synthesis : Lashkari, Maghsoodlou, Karima, & Kangani (2018) utilized trifluoroacetic acid as a catalyst for a one-pot domino reaction to synthesize substituted dihydro 2-oxypyrroles (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).

Synthesis of Anti-Inflammatory Agents : Ross & Sowell (1987) synthesized a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, indicating potential anti-inflammatory applications (Ross & Sowell, 1987).

Eigenschaften

IUPAC Name |

4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADJVVLOAJSZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)